molecular formula C4H3Cl2N3O B150824 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS No. 3638-04-8

2,4-Dichloro-6-methoxy-1,3,5-triazine

Cat. No. B150824
CAS RN: 3638-04-8
M. Wt: 179.99 g/mol
InChI Key: JKAPWXKZLYJQJJ-UHFFFAOYSA-N
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Patent
US04771132

Procedure details

7 parts of sodium hydrogencarbonate was added to 50 parts of methanol. This mixture was cooled to 0° C. from outside. Then, 15 parts of cyanuric chloride was added to conduct a reaction for 60 minutes (First condensation). To the reaction mixture was added 100 parts of ice water, and the crystal precipitated was collected by filtration to obtain 2-methoxy-4,6-dichloro-1,3,5-triazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[OH:2].[Na+].[N:6]1[C:13]([Cl:14])=[N:12][C:10]([Cl:11])=[N:9][C:7]=1Cl>CO>[CH3:1][O:2][C:7]1[N:9]=[C:10]([Cl:11])[N:12]=[C:13]([Cl:14])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
(First condensation)
CUSTOM
Type
CUSTOM
Details
the crystal precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.